6-Hydroxy-7-methylisoquinolin-1(2H)-one
Overview
Description
6-Hydroxy-7-methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a hydroxyl group at the 6th position and a methyl group at the 7th position on the isoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-amino-3-methylbenzoic acid, cyclization can be induced using a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the isoquinolinone core can be reduced to form a dihydroisoquinoline derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-7-methylisoquinolin-1(2H)-one.
Reduction: Formation of 6-hydroxy-7-methyldihydroisoquinoline.
Substitution: Formation of halogenated derivatives at various positions on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and methyl groups can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyisoquinolin-1(2H)-one: Lacks the methyl group at the 7th position.
7-Methylisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 6th position.
6,7-Dimethylisoquinolin-1(2H)-one: Contains an additional methyl group at the 6th position.
Uniqueness
6-Hydroxy-7-methylisoquinolin-1(2H)-one is unique due to the presence of both hydroxyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-hydroxy-7-methyl-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8-7(5-9(6)12)2-3-11-10(8)13/h2-5,12H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBFKSWETOWCJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CNC2=O)C=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739186 | |
Record name | 6-Hydroxy-7-methylisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940890-82-4 | |
Record name | 6-Hydroxy-7-methylisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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